molecular formula C9H9F3N4O B2434491 3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol CAS No. 866040-06-4

3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol

Cat. No.: B2434491
CAS No.: 866040-06-4
M. Wt: 246.193
InChI Key: YUOJYKRKNSCQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol (CAS 866040-06-4) is a small molecule building block based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, a structure of significant interest in modern medicinal chemistry . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere for purines in drug design, particularly in the development of compounds that target enzyme active sites like ATP-binding pockets of kinases . The presence of the trifluoromethyl group at the 5-position is a critical feature; this highly electronegative and lipophilic substituent is known to improve a molecule's ability to target enzyme active sites and can profoundly influence its metabolic stability and binding affinity . This specific TP derivative has demonstrated considerable promise in antiparasitic research. Docking simulations suggest that analogous trifluoromethyl-substituted TP compounds are potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite . These inhibitors are proposed to interact with key enzyme residues, such as Arg265, via hydrogen bonding, and the trifluoromethyl group itself may engage in specific interactions within the binding site, leading to nanomolar-range inhibitory activity against the parasite . Beyond infectious diseases, the broader TP scaffold has been exploited in diverse therapeutic areas, including as microtubule-stabilizing agents for neurodegenerative conditions like Alzheimer's disease and as inhibitors of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks) for oncology research . The propan-1-ol side chain provides a handle for further synthetic modification, making this compound a valuable intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4O/c10-9(11,12)7-6(2-1-3-17)4-16-8(15-7)13-5-14-16/h4-5,17H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOJYKRKNSCQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC2=NC=NN21)C(F)(F)F)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine . This reaction proceeds under mild conditions and yields the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The triazolo[1,5-a]pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of reduced triazolo[1,5-a]pyrimidine derivatives.

    Substitution: Formation of substituted triazolo[1,5-a]pyrimidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the triazolo-pyrimidine framework exhibit promising anticancer properties. For instance, derivatives similar to 3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol have demonstrated activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are critical for cancer cell proliferation.

Case Study:
A study evaluated several trifluoromethyl pyrimidine derivatives for their anticancer activity against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cell lines. Some compounds exhibited inhibition rates exceeding 50% at low concentrations (5 μg/ml), indicating their potential as therapeutic agents against cancer .

Antifungal Properties

The compound also shows potential as an antifungal agent. Research has demonstrated that certain triazolo-pyrimidine derivatives can inhibit the growth of various fungal pathogens.

Case Study:
In vitro testing revealed that specific derivatives exhibited significant antifungal activity against Botrytis cinerea and other fungi at concentrations as low as 50 μg/ml. The results suggested that these compounds could be developed into effective antifungal treatments .

Insecticidal Activity

Another notable application is in agricultural pest control. Compounds with similar structures have been tested for insecticidal properties against common agricultural pests.

Case Study:
A series of trifluoromethyl pyrimidine derivatives were evaluated for their insecticidal activities against Mythimna separata and Spodoptera frugiperda. Results indicated that some derivatives achieved mortality rates of up to 90% at concentrations of 500 μg/ml, showcasing their potential as environmentally friendly insecticides .

Chemical Synthesis and Structural Insights

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The trifluoromethyl group enhances the compound's biological activity by improving its binding affinity to target proteins.

Synthesis Methodology

The synthesis generally follows these steps:

  • Formation of the triazole ring.
  • Introduction of the trifluoromethyl group.
  • Construction of the pyrimidine structure.
  • Final functionalization to yield the desired alcohol derivative.

The resulting compound's structure can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its purity and structural integrity .

Summary Table of Applications

ApplicationDescriptionExample Findings
Anticancer Inhibits cancer cell proliferation through kinase inhibitionInhibition rates >50% in PC3 and K562 cell lines
Antifungal Effective against fungal pathogensSignificant activity against Botrytis cinerea
Insecticidal Toxicity towards agricultural pestsMortality rates up to 90% against Spodoptera frugiperda

Mechanism of Action

The mechanism of action of 3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells . The trifluoromethyl group enhances its binding affinity and selectivity for the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This enhances its biological activity and makes it a valuable compound for medicinal chemistry research.

Biological Activity

The compound 3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of triazolo-pyrimidine derivatives often involves multi-step synthetic routes. For instance, the compound can be synthesized through reactions involving 3-amino-5-trifluoromethyl-1,2,4-triazole and various alkylating agents. This method allows for the introduction of diverse substituents that can modulate biological activity .

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies. Key findings include:

  • Antiproliferative Activity : This compound exhibits significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The mean IC50 values for some derivatives were reported as low as 83 nM .
  • Mechanism of Action : The compound primarily acts as an inhibitor of tubulin polymerization. It has been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis through mitochondrial pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl2 .

Case Studies

Several studies have highlighted the biological potential of triazolo-pyrimidine derivatives:

  • Study on Anticancer Properties : A study reported that derivatives of triazolo-pyrimidine showed enhanced antiproliferative activity compared to standard treatments like combretastatin A-4. The most potent compounds inhibited tubulin polymerization significantly more than CA-4, indicating a promising avenue for cancer therapy .
  • Zebrafish Model : In vivo studies using zebrafish embryos demonstrated that specific derivatives significantly inhibited HeLa cell growth, showcasing their potential for further development as therapeutic agents .
  • Antibacterial Activity : While primarily studied for anticancer properties, some derivatives also exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests a broader pharmacological profile that could be exploited in drug development .

Table 1: Biological Activity Summary of Selected Derivatives

Compound IDCell LineIC50 (nM)Mechanism of Action
8qHeLa83Tubulin polymerization inhibition
8rMDA-MB-231101Apoptosis via mitochondrial pathway
8sA54991G2/M phase cell cycle arrest
5HT-2960Induction of apoptosis

Q & A

Basic: What are the established synthetic routes for 3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the triazolo[1,5-a]pyrimidine core via cyclization of substituted pyrimidine precursors with hydrazine derivatives. For example, chlorination of hydroxyl groups using POCl₃ under reflux conditions is a common strategy to activate intermediates .
  • Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or coupling reactions. Fluorinated aryl/heteroaryl building blocks (e.g., 2,4,6-trifluorophenyl derivatives) are often employed .
  • Step 3: Functionalization with the propanol side chain using alkylation or Mitsunobu reactions. Purification via silica gel chromatography (e.g., 0–30% EtOAc in hexanes) is critical to isolate the final product .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies in NMR or mass spectrometry data may arise from:

  • Tautomerism: The triazolo[1,5-a]pyrimidine core can exhibit tautomeric shifts. Use 2D NMR (e.g., NOESY, HSQC) to confirm proton assignments and distinguish between tautomers .
  • Regioisomeric impurities: Monitor reaction intermediates via LC-MS and compare retention times with reference standards. X-ray crystallography provides definitive confirmation of regiochemistry in crystalline derivatives .

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

  • HPLC/LC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Electrospray ionization (ESI-MS) confirms molecular ion peaks and detects halogenated impurities .
  • ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC experiments, focusing on diagnostic signals (e.g., CF₃ groups at δ ~110–120 ppm in ¹³C NMR) .
  • Elemental Analysis: Validate elemental composition (C, H, N) with ≤0.4% deviation from theoretical values .

Advanced: How can reaction conditions be optimized to improve yield in trifluoromethylation steps?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates. Avoid protic solvents to prevent hydrolysis of trifluoromethyl groups .
  • Catalysis: Use Cu(I) or Pd catalysts for cross-coupling reactions involving trifluoromethylaryl halides.
  • Temperature Control: Maintain reactions at 80–100°C for 12–24 hours to balance reactivity and decomposition risks .

Basic: What is the solubility profile of this compound, and how does it affect experimental design?

Methodological Answer:

  • Polar Solvents: Soluble in DMSO, DMF, and methanol due to the hydroxyl and triazolo groups.
  • Nonpolar Solvents: Limited solubility in hexanes or chloroform. Pre-saturate solvents with the compound for crystallization studies.
  • Biological Assays: Prepare stock solutions in DMSO (≤10% v/v) to avoid precipitation in aqueous buffers .

Advanced: What strategies mitigate instability of intermediates during synthesis?

Methodological Answer:

  • Moisture Sensitivity: Conduct reactions under inert atmosphere (N₂/Ar) and store intermediates over molecular sieves.
  • Light Sensitivity: Protect light-sensitive intermediates (e.g., nitro or azo derivatives) by wrapping flasks in foil.
  • Thermal Degradation: Use low-temperature (−20°C) storage for reactive intermediates like chlorinated pyrimidines .

Advanced: How can computational modeling predict reactivity in triazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to assess electronic effects of the trifluoromethyl group on electrophilic substitution sites .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.